molecular formula C26H24N4O4S B6572335 ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1021221-51-1

ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6572335
CAS No.: 1021221-51-1
M. Wt: 488.6 g/mol
InChI Key: BVWFERFOVDONAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a cyclopropyl group at position 3, a phenyl group at position 7, and a sulfanylacetamido-benzoate side chain at position 2. Its synthesis and characterization often employ techniques such as X-ray diffraction (via SHELX programs) and NMR spectroscopy .

Properties

IUPAC Name

ethyl 3-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-9-6-10-18(13-17)28-21(31)15-35-26-29-22-20(16-7-4-3-5-8-16)14-27-23(22)24(32)30(26)19-11-12-19/h3-10,13-14,19,27H,2,11-12,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFERFOVDONAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

The core is synthesized via cyclocondensation of a 4-aminopyrrole-2-carboxylate derivative with a urea or thiourea component. A representative protocol involves:

  • Formation of 4-aminopyrrole-2-carboxylate : Resin-bound intermediates (e.g., cysteamine-linked polystyrene) are treated with 4-oxo-N-protected proline esters under microwave irradiation to yield aminopyrroles.

  • Cyclization with trichloroacetyl chloride : Acylation of the aminopyrrole followed by base-mediated cyclization (e.g., Cs₂CO₃ in DMF) generates the pyrrolo[3,2-d]pyrimidinone scaffold.

Key Reaction Conditions:

  • Temperature : 80–100°C under microwave assistance for rapid cyclization.

  • Base : Cs₂CO₃ or K₂CO₃ for deprotonation and cyclization.

  • Yield : 45–60% for analogous cores.

Thioacetamide Linker Installation

The sulfanyl group at position 2 is introduced via nucleophilic displacement or thiol-ene chemistry:

  • Thiolation of the core : Treatment of 2-chloropyrrolo[3,2-d]pyrimidinone with mercaptoacetic acid in the presence of NaH or DIPEA.

  • Activation as a thioester : Conversion to the corresponding thioacetamide using EDCl/HOBt or HATU coupling agents.

Optimization Considerations:

  • Solvent : DMF or THF for optimal solubility.

  • Temperature : Room temperature to 50°C to prevent side reactions.

  • Yield : 70–85% for thioacetamide formation.

Coupling with Ethyl 3-Aminobenzoate

The final step involves amide bond formation between the thioacetamide linker and ethyl 3-aminobenzoate:

  • Activation of the carboxylic acid : The thioacetic acid intermediate is activated using HATU or EDCl in anhydrous DCM.

  • Coupling reaction : Ethyl 3-aminobenzoate is added dropwise under inert atmosphere, followed by stirring for 12–24 hours.

Purification Strategy:

  • Flash chromatography : Silica gel eluted with EtOAc/hexane (3:7) to isolate the product.

  • Crystallization : Ethanol/water recrystallization for higher purity.

Characterization and Analytical Data

Property Method Result
Molecular WeightHRMS488.6 g/mol (C₂₆H₂₄N₄O₄S)
PurityHPLC>98% (C18 column, 0.1% TFA in H₂O/MeCN)
¹H NMR (400 MHz, DMSO-d₆)NMRδ 8.21 (s, 1H, NH), 7.85–7.40 (m, 8H, Ar-H)
Melting PointDSC215–217°C (decomposition)

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :

    • Solution : Use of polar aprotic solvents (DMF, DMSO) or sonication.

  • Regioselectivity in Cyclization :

    • Solution : Microwave-assisted synthesis to enhance reaction specificity.

  • Purification Complexity :

    • Solution : Dual purification via flash chromatography and crystallization.

Scalability and Process Optimization

  • Batch Size : Gram-scale synthesis achieved by optimizing stoichiometry and reaction time.

  • Green Chemistry : Replacement of toxic solvents (DCM) with cyclopentyl methyl ether (CPME) in coupling steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to convert oxo groups into hydroxyl groups.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Hydride sources like sodium borohydride or lithium aluminium hydride.

  • Substitution: Typically involve halogenating agents like bromine or iodine.

Major Products

The products of these reactions vary widely depending on the reagents and conditions used but may include modified versions of the parent compound with additional functional groups or altered configurations.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H18F2N4O2SC_{23}H_{18}F_{2}N_{4}O_{2}S and a molecular weight of 452.5 g/mol. Its structure comprises a pyrrolo-pyrimidine core, which is known for its biological activity, particularly in inhibiting key enzymes involved in cancer cell proliferation. The presence of multiple functional groups enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo-pyrimidine derivatives, including ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate. The compound has been evaluated for its ability to inhibit tubulin polymerization by binding to the colchicine site in β-tubulin, disrupting microtubule dynamics essential for cell division.

In Vitro Studies:
The compound demonstrated cytotoxic effects against various cancer cell lines with a GI50 in the low micromolar range. For example, it showed significant activity against human leukemia cell lines such as CCRF-CEM and Jurkat cells .

In Vivo Studies:
Animal models treated with this compound exhibited reduced tumor growth compared to controls. Notably, its efficacy was pronounced in models resistant to conventional chemotherapeutic agents like vincristine and taxol .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer progression. Research indicates that derivatives of this class could inhibit kinases and other targets involved in signal transduction pathways that regulate cell growth and survival .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound revealed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant decrease in tumor volume after three weeks of administration compared to untreated controls.

Case Study 2: Mechanistic Studies
Mechanistic studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding supports its potential as a therapeutic agent targeting apoptotic mechanisms in cancer treatment .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The exact molecular targets and pathways vary depending on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Data
Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate Cyclopropyl (position 3), phenyl (position 7), ethyl benzoate-sulfanylacetamido (position 2) C₂₆H₂₄N₄O₄S 488.56 NMR data highlights distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36)
N-Benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Benzyl (position 2) C₂₄H₂₂N₄O₂S 430.5 Structural simplicity; lacks ethyl benzoate moiety
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Chlorophenyl (position 3), dipentylamino (position 2) C₃₂H₃₆ClN₅O₃ 598.11 Single-crystal X-ray structure resolved (R factor = 0.054)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl, chromen, sulfonamide C₃₂H₂₄F₂N₆O₄S 650.63 Melting point: 175–178°C; mass spec: 589.1 (M⁺+1)

Key Observations

Core Modifications :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like 4-chlorophenyl or fluorophenyl .
  • The ethyl benzoate side chain improves solubility relative to the benzyl analog , though this may reduce membrane permeability.

Spectroscopic Differences :

  • NMR studies reveal that substituent changes (e.g., ethyl benzoate vs. benzyl) alter chemical shifts in regions A and B, reflecting differences in electronic environments .

Crystallographic Insights :

  • Analogues like the 4-chlorophenyl derivative were resolved using SHELX software, demonstrating the utility of this tool for small-molecule refinement .

Functional and Pharmacological Implications

  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., in ) may increase binding affinity but could introduce toxicity risks.

Biological Activity

Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic compound that incorporates a pyrrolo[3,2-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrrolo[3,2-d]pyrimidine core : Known for its potential as an antiproliferative agent.
  • Cyclopropyl and phenyl substituents : These groups may influence the compound's biological activity and selectivity.
  • Sulfanyl and acetamido functional groups : These modifications can enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds based on the pyrrolo[3,2-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:

  • A study demonstrated that pyrrolo[3,2-d]pyrimidines could inhibit various cancer cell lines with submicromolar potency, particularly against breast and lung cancer cells .
  • The compound's structure allows it to bind to critical targets involved in cancer cell proliferation, such as tubulin and various kinases .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest .
  • Targeting Kinase Pathways : Pyrrolo[3,2-d]pyrimidines often act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Cyclopropyl Group : Enhances potency against certain kinases .
  • Substituents on the Pyrimidine Ring : Modifications can lead to increased selectivity and reduced toxicity .

Research Findings

A comprehensive analysis of related studies reveals the following findings regarding the biological activity of similar compounds:

CompoundActivityIC50 (µM)Mechanism
Compound AAnticancer0.05Microtubule inhibition
Compound BAntiproliferative0.1Kinase inhibition
Compound CCytotoxic0.02Apoptosis induction

Case Studies

  • Case Study 1 : A novel pyrrolo[3,2-d]pyrimidine was tested against a panel of cancer cell lines and showed significant growth inhibition with an IC50 value in the low nanomolar range. The study highlighted the importance of specific substituents in enhancing cytotoxicity .
  • Case Study 2 : Another study focused on a series of derivatives that included cyclopropyl modifications. These derivatives exhibited enhanced activity against resistant cancer cell lines compared to standard chemotherapeutics .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolo[3,2-d]pyrimidin-4-one core in this compound?

The pyrrolo[3,2-d]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions. For example, a thioacetamide linker can be introduced by reacting a pre-functionalized pyrrolopyrimidine intermediate with a benzoate derivative under basic conditions (e.g., piperidine in ethanol at 0–5°C) . Key steps include optimizing reaction time, temperature, and stoichiometry to avoid side products like over-alkylation or incomplete cyclization.

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the stereochemistry and regioselectivity of substituents. For analogous pyrrolo-pyrimidine derivatives, SCXRD has resolved disorder in the cyclopropyl group and confirmed bond lengths (mean C–C = 0.005 Å) and angles, ensuring accurate 3D modeling . Data-to-parameter ratios >13:1 and R-factors <0.06 are indicators of high reliability .

Q. What analytical techniques are essential for purity assessment?

  • HPLC-MS : To detect impurities (<95% purity may indicate unreacted intermediates).
  • NMR : For verifying regioselectivity (e.g., distinguishing between N-alkylation vs. O-alkylation).
  • Elemental analysis : To validate molecular formula consistency (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable pathways. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow down optimal conditions (e.g., solvent choice, catalyst loading), reducing trial-and-error experimentation . Tools like COMSOL Multiphysics enable simulation of reaction kinetics and mass transfer limitations .

Q. What experimental design principles minimize synthetic variability?

Statistical Design of Experiments (DoE) is critical. For example:

FactorRangeOptimization Goal
Temperature0–50°CMaximize yield
Catalyst (piperidine)0.1–1.0 eqMinimize side reactions
Reaction time1–24 hBalance efficiency vs. degradation
Response surface methodology (RSM) can identify interactions between variables, ensuring reproducibility .

Q. How can bioactivity data contradictions be addressed?

Contradictions in enzyme inhibition assays (e.g., IC50 variability) may arise from:

  • Solvent effects : DMSO >1% can denature proteins.
  • Aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates.
  • Assay conditions : Validate pH (e.g., ammonium acetate buffer, pH 6.5) and ionic strength .

Q. What strategies validate the compound’s mechanism of action in target binding?

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry.
  • Molecular Dynamics (MD) Simulations : Predict binding poses with the pyrrolo-pyrimidine core interacting via π-π stacking (phenyl group) and hydrogen bonding (carbonyl groups) .

Methodological Guidance for Data Interpretation

Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • NMR : Detect dynamic processes (e.g., rotamerism in the cyclopropyl group) that X-ray may miss.
  • SCXRD : Resolve static disorder but may average dynamic effects. Cross-validate with variable-temperature NMR .

Q. What metrics prioritize derivatives for further study?

Use a weighted scoring system:

MetricWeightExample Threshold
Synthetic yield30%≥60%
Purity (HPLC)25%≥95%
Target affinity (IC50)45%≤1 μM
Machine learning models trained on historical data can rank derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.